molecular formula C10H18ClN3 B1442742 N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride CAS No. 1332530-39-8

N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride

Cat. No.: B1442742
CAS No.: 1332530-39-8
M. Wt: 215.72 g/mol
InChI Key: PZCSLQYGCAUQDC-UHFFFAOYSA-N
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Description

N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride typically involves the reaction of 2-isopropylpyrimidine with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the final compound in its dihydrochloride form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((2-Isopropylpyrimidin-4-yl)methyl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

    N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine: This compound lacks the dihydrochloride form and may have different solubility and stability properties.

    N-[(2-Isopropylpyrimidin-4-yl)methyl]methanamine: This compound has a different alkyl chain length, which may affect its reactivity and applications

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications.

Properties

CAS No.

1332530-39-8

Molecular Formula

C10H18ClN3

Molecular Weight

215.72 g/mol

IUPAC Name

N-[(2-propan-2-ylpyrimidin-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H17N3.ClH/c1-4-11-7-9-5-6-12-10(13-9)8(2)3;/h5-6,8,11H,4,7H2,1-3H3;1H

InChI Key

PZCSLQYGCAUQDC-UHFFFAOYSA-N

SMILES

CCNCC1=NC(=NC=C1)C(C)C.Cl.Cl

Canonical SMILES

CCNCC1=NC(=NC=C1)C(C)C.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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